![molecular formula C20H34O2 B15164552 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol CAS No. 190450-85-2](/img/structure/B15164552.png)
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a butan-2-ol moiety
Vorbereitungsmethoden
The synthesis of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves several steps. One common method includes the alkylation of 2,4-bis(2-methylbutan-2-yl)phenol with butan-2-ol under specific reaction conditions. The process typically requires the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of butan-2-ol to form the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenoxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The butan-2-ol moiety may also play a role in its overall biological activity by affecting its solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol can be compared with similar compounds such as:
2-Methyl-2-butanol: A simpler alcohol with similar structural features but lacking the phenoxy group.
4-Methoxyphenyl derivatives: Compounds with a methoxy group instead of the 2-methylbutan-2-yl groups, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
190450-85-2 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-8-16(21)14-22-18-12-11-15(19(4,5)9-2)13-17(18)20(6,7)10-3/h11-13,16,21H,8-10,14H2,1-7H3 |
InChI-Schlüssel |
YXYKRCRPHCXVFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



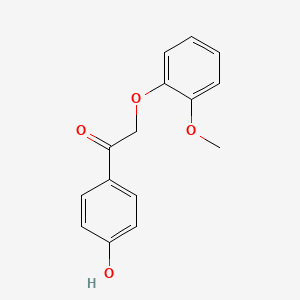
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
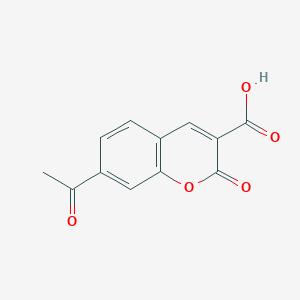
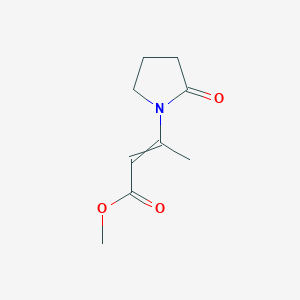

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
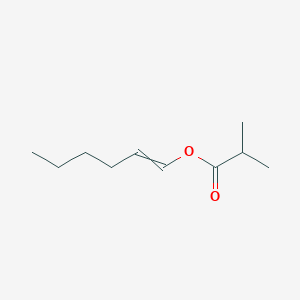
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
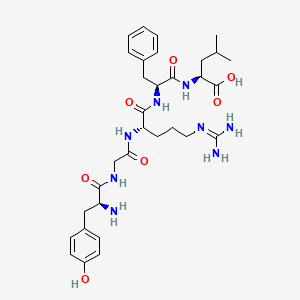
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
